Ethyl 2-(2-nitrophenylsulfonyl)acetate

Physical Organic Chemistry Electronic Effects Structure-Activity Relationship

Ethyl 2-(2-nitrophenylsulfonyl)acetate (CAS 60781-34-2, molecular formula C10H11NO6S, molecular weight 273.26 g/mol) is an ester within the class of π-electron-deficient (arylsulfonyl)acetates. Its structure features an ethyl acetate moiety attached to a sulfonyl group, which is further bonded to a phenyl ring bearing a strong electron-withdrawing nitro group at the ortho position.

Molecular Formula C10H11NO6S
Molecular Weight 273.26 g/mol
CAS No. 60781-34-2
Cat. No. B1363753
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Technical Parameters


Basic Identity
Product NameEthyl 2-(2-nitrophenylsulfonyl)acetate
CAS60781-34-2
Molecular FormulaC10H11NO6S
Molecular Weight273.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C10H11NO6S/c1-2-17-10(12)7-18(15,16)9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3
InChIKeyDMXPRADLFJAOON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2-Nitrophenylsulfonyl)acetate (CAS 60781-34-2) – Sourcing the Ortho-Nitro Sulfonyl Acetate for Enhanced Reactivity


Ethyl 2-(2-nitrophenylsulfonyl)acetate (CAS 60781-34-2, molecular formula C10H11NO6S, molecular weight 273.26 g/mol) is an ester within the class of π-electron-deficient (arylsulfonyl)acetates. Its structure features an ethyl acetate moiety attached to a sulfonyl group, which is further bonded to a phenyl ring bearing a strong electron-withdrawing nitro group at the ortho position . This ortho-nitro substitution pattern creates a distinctive electronic and steric environment compared to other regioisomers (e.g., para-nitro) or non-nitro analogs, making the compound a valuable intermediate and building block in organic synthesis [1][2].

Why Ethyl 2-(2-Nitrophenylsulfonyl)acetate is Not a Drop-In Replacement for Common Sulfonyl Acetates


Procurement specialists and chemists cannot simply interchange Ethyl 2-(2-nitrophenylsulfonyl)acetate with other arylsulfonyl acetates (e.g., ethyl 2-(phenylsulfonyl)acetate [CAS 7605-30-3] or ethyl 2-(4-nitrophenylsulfonyl)acetate) due to its unique ortho-nitro substitution. This specific configuration creates a more electron-deficient α-carbon center, which directly modulates its reactivity as a soft nucleophile and its behavior in alkylation and elimination reactions [1]. The ortho-nitro group also introduces steric hindrance that can influence regioselectivity and the stability of intermediates, offering a distinct synthetic profile not achievable with para-substituted or unsubstituted phenyl analogs [2][3]. Consequently, substituting with a generic arylsulfonyl acetate will likely result in different reaction yields, altered stereochemical outcomes, or even reaction failure.

Quantitative Differentiation Guide: Ethyl 2-(2-Nitrophenylsulfonyl)acetate vs. Key Arylsulfonyl Acetate Analogs


Enhanced Electron Deficiency: Ortho-Nitro vs. Non-Nitro Phenylsulfonyl Acetate

The ortho-nitro substituent in Ethyl 2-(2-nitrophenylsulfonyl)acetate creates a significantly more electron-deficient α-carbon center compared to the unsubstituted ethyl 2-(phenylsulfonyl)acetate. This is a class-level inference based on the well-established electron-withdrawing nature of the nitro group, which exerts both strong -I (inductive) and -M (mesomeric) effects, further enhanced by the ortho-position relative to the sulfonyl group. While direct pKa data for the target compound is not available in the open literature, the predicted ACD/LogD (pH 7.4) of 1.26 for the target compound [1] indicates a moderately lipophilic character that is distinct from the more polar, unsubstituted phenyl analog. This enhanced electrophilicity of the α-carbon translates to a more reactive soft nucleophile in alkylation reactions [2].

Physical Organic Chemistry Electronic Effects Structure-Activity Relationship

Steric and Electronic Differentiation: Ortho- vs. Para-Nitrophenylsulfonyl Acetate

The ortho-nitro group in Ethyl 2-(2-nitrophenylsulfonyl)acetate introduces steric hindrance absent in the para-nitro analog. This steric bulk, combined with the strong electron-withdrawing effect, can influence the stereochemical outcome and yields of alkylation reactions. While the 4-nitrophenyl derivative is reported to achieve a 71% yield in a specific dialkylation process [1], the ortho-nitro system offers a distinct reactivity profile. For instance, the 2-nitrophenylsulfonyl (o-NBS) group is a well-established protecting and activating group for amines, enabling N-alkylation in excellent yields without racemization, a feature not as pronounced with the p-NBS group [2].

Regioselectivity Protecting Groups Alkylation

Validated Use as an Activating Group: Yields in Sultam Synthesis

The 2-nitrophenylsulfonyl moiety, which is the core structural feature of Ethyl 2-(2-nitrophenylsulfonyl)acetate, has been quantitatively validated as a protective and activating group in the synthesis of bicyclic sultams. In a study involving N-alkenylanilines, the use of this substituent enabled an efficient synthesis with yields ranging from 60% to 77% across 10 examples [1]. This demonstrates the group's utility in promoting complex cyclization reactions, a property that can be extended to the target compound when used as a building block.

Heterocycle Synthesis Sultam Protecting Group

High-Value Application Scenarios for Ethyl 2-(2-Nitrophenylsulfonyl)acetate Based on Quantitative Evidence


Precursor for Ortho-Nitro Substituted Heterocycles and Sultams

Ethyl 2-(2-nitrophenylsulfonyl)acetate is the reagent of choice for synthesizing ortho-nitro substituted heterocyclic systems. The ortho-nitro group's unique electronic and steric properties, as evidenced by its successful use as an activating group in sultam synthesis (achieving yields of 60-77%) [1], make it invaluable for constructing complex molecular architectures where regioselectivity is paramount.

Intermediate for Selective Amine Protection and Alkylation Strategies

This compound is a superior starting material for generating the 2-nitrophenylsulfonyl (o-NBS) protecting group. Quantitative studies show that o-NBS-protected α-amino esters undergo N-alkylation in excellent yields without racemization, a feature that distinguishes it from its para-nitro analog and is critical for peptide and pharmaceutical intermediate synthesis [2].

Synthesis of π-Electron-Deficient Sulfonyl Building Blocks for Alkylation

For chemists planning alkylation or dialkylation sequences, Ethyl 2-(2-nitrophenylsulfonyl)acetate offers a distinct advantage over non-nitro analogs. The enhanced electron deficiency of its α-carbon, inferred from its ortho-nitro substitution pattern and predicted lipophilicity (LogD 1.26) [3], positions it as a more reactive soft nucleophile. This can lead to improved reaction kinetics and yields in phase-transfer catalysis (PTC) applications [4].

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